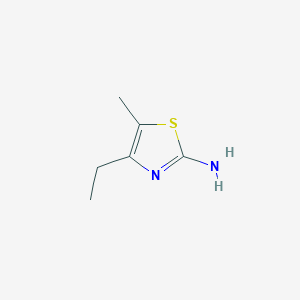

4-Ethyl-5-methyl-1,3-thiazol-2-amine

Description

Overview of 1,3-Thiazole Heterocycles in Organic and Medicinal Chemistry

Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a fundamental scaffold in the fields of organic and medicinal chemistry. ijper.org This aromatic ring system, specifically the 1,3-thiazole isomer, is a core component in numerous natural and synthetic compounds that exhibit a wide range of biological activities. nih.govrsc.org The unique structural features of the thiazole nucleus allow for diverse chemical modifications, making it a versatile building block in drug discovery. analis.com.my

The significance of thiazole derivatives is underscored by their presence in various pharmacologically active molecules. neliti.com Research has demonstrated that compounds incorporating the thiazole ring possess anti-inflammatory, antimicrobial, anticancer, antidiabetic, and antiviral properties. nih.govresearchgate.net This broad spectrum of activity is attributed to the ability of the thiazole scaffold to interact with various biological targets. researchgate.net Consequently, the thiazole moiety is found in more than 18 FDA-approved drugs, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anti-inflammatory meloxicam. researchgate.netresearchgate.net The thiazole ring is also a component of natural products like vitamin B1 (thiamine). nih.gov

Position of 4-Ethyl-5-methyl-1,3-thiazol-2-amine within the Aminothiazole Scaffold

The compound this compound belongs to the aminothiazole class, a subset of thiazole derivatives characterized by an amine group attached to the thiazole ring. Specifically, it is a 2-aminothiazole (B372263), meaning the amine group is located at the C2 position of the thiazole ring. The 2-aminothiazole nucleus is a particularly important pharmacophore in medicinal chemistry, recognized for its role in a wide array of therapeutically interesting compounds. neliti.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H10N2S |

| Molecular Weight | 142.22 g/mol |

| CAS Number | 30709-59-2 |

Data sourced from PubChem. nih.gov

Historical Context and Evolution of Research on Thiazole Derivatives

The systematic study of thiazole chemistry began in the late 19th century. The foundational work in this area was laid by chemists Hofmann and Hantzsch. ijper.org The Hantzsch thiazole synthesis, first reported in 1887, involves the reaction of α-haloketones with thioamides and remains a fundamental method for constructing the thiazole ring. ijper.org This development was crucial as it provided a reliable pathway for accessing a wide variety of thiazole derivatives, paving the way for extensive investigation into their properties and applications.

Early research focused on understanding the fundamental chemical reactivity of the thiazole ring. nih.gov The discovery of the thiazole moiety in thiamine (B1217682) (Vitamin B1) in the 1930s highlighted the biological significance of this heterocycle and spurred further interest. The subsequent development of sulfa drugs, such as sulfathiazole, in the mid-20th century marked a major milestone, establishing thiazoles as a critical class of antimicrobial agents. neliti.com Since then, research has exploded, with continuous efforts to synthesize novel thiazole derivatives and explore their potential in treating a vast range of diseases, from cancer to diabetes and viral infections. nih.govnih.gov Modern research employs advanced synthetic strategies and computational tools to design thiazole-based compounds with highly specific biological activities. ijper.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Aminothiazole |

| Meloxicam | Thiazole Derivative (NSAID) |

| Nizatidine | Thiazole Derivative (H2 Blocker) |

| Penicillin | Thiazole-containing Antibiotic |

| Ritonavir | Thiazole Derivative (Antiretroviral) |

| Sulfathiazole | Thiazole Derivative (Antimicrobial) |

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXICVHAINXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 4 Ethyl 5 Methyl 1,3 Thiazol 2 Amine

Reactions at the 2-Amino Group of the Thiazole (B1198619) Ring

The 2-amino group on the thiazole ring is a primary nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity is influenced by the electron-donating nature of the amino group and the electronic properties of the thiazole ring itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the 2-amino group can be readily alkylated or acylated to produce a diverse range of derivatives.

N-Alkylation: Reaction with alkyl halides can lead to the formation of N-alkylated products. Furthermore, alkylation of the ring nitrogen can occur, forming thiazolium salts, which are useful as catalysts and intermediates in various organic reactions. pharmaguideline.com

N-Acylation: The 2-amino group undergoes acylation with various reagents such as acid chlorides and anhydrides. rsc.org This reaction is a common strategy to introduce amide functionalities, which can significantly alter the biological and physical properties of the parent molecule. For instance, reacting 2-aminothiazoles with chloroacetyl chloride under basic conditions yields chloroacetyl amino derivatives. mdpi.com These derivatives are valuable intermediates for further functionalization.

| Reagent | Product Type | Reaction Conditions | Reference |

| Alkyl Halide (e.g., R-X) | N-Alkyl-2-aminothiazole / Thiazolium salt | Varies | pharmaguideline.com |

| Acetic Anhydride | N-Acetyl-2-aminothiazole | Solvent-free or in a solvent like pyridine | mdpi.com |

| Benzoyl Chloride | N-Benzoyl-2-aminothiazole | Basic conditions (e.g., pyridine) | mdpi.com |

| Chloroacetyl Chloride | N-Chloroacetyl-2-aminothiazole | Basic conditions | mdpi.commasterorganicchemistry.com |

This table presents typical N-alkylation and N-acylation reactions applicable to 4-Ethyl-5-methyl-1,3-thiazol-2-amine based on the known reactivity of 2-aminothiazoles.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can condense with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. pharmaguideline.com These reactions are typically catalyzed by acid and involve the elimination of a water molecule.

The formation of Schiff bases is a versatile method for introducing a wide array of substituents, as a vast number of aldehydes and ketones are commercially available. These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems or can be of interest for their own biological activities. rsc.orglibretexts.org

| Carbonyl Compound | Product Type | Typical Conditions | Reference |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Schiff Base (imine) | Acid catalyst (e.g., acetic acid), reflux in ethanol (B145695) | pharmaguideline.commdpi.com |

| Aliphatic Ketones (e.g., Cyclopentanone) | Schiff Base (imine) | Acid catalyst, reflux | libretexts.org |

This table illustrates common condensation reactions of 2-aminothiazoles with carbonyl compounds.

Formation of Diazo Compounds and Other Nitrogen-Containing Derivatives

The 2-amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). princeton.eduresearchgate.net

The resulting thiazole-2-diazonium salt is a highly useful intermediate. It can undergo several transformations:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. mdpi.comprinceton.edu

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using copper(I) salts as catalysts. This provides a pathway to introduce a range of functional groups at the 2-position of the thiazole ring that are not easily introduced by other means. masterorganicchemistry.comscirp.org

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-Ethyl-5-methyl-1,3-thiazole-2-diazonium chloride | princeton.eduresearchgate.net |

| Azo Coupling | Diazonium salt, activated aromatic compound (e.g., phenol) | 2-(Arylazo)-4-ethyl-5-methyl-1,3-thiazole | mdpi.com |

| Sandmeyer (Halogenation) | Diazonium salt, CuBr or CuCl | 2-Bromo- or 2-Chloro-4-ethyl-5-methyl-1,3-thiazole | masterorganicchemistry.comscirp.org |

This table outlines the formation of diazo compounds from 2-aminothiazoles and their subsequent reactions.

Modifications of the 4-Ethyl and 5-Methyl Substituents

The alkyl groups at the 4- and 5-positions of the thiazole ring also offer opportunities for chemical modification, although they are generally less reactive than the 2-amino group.

Functionalization of Alkyl Side Chains

The carbon atoms of the ethyl and methyl groups that are directly attached to the thiazole ring are analogous to benzylic positions. The C-H bonds at these positions are weakened due to the adjacent aromatic ring, making them susceptible to certain reactions, particularly free-radical processes.

Free-Radical Halogenation: A common method for functionalizing such positions is free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.com It is expected that the methylene (B1212753) (–CH₂–) group of the 4-ethyl substituent and the methyl (–CH₃) group at the 5-position would undergo bromination under these conditions. This would yield α-bromoalkyl derivatives, which are valuable precursors for further nucleophilic substitution reactions.

| Reaction | Reagent | Potential Product(s) | Expected Reactivity |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | 4-(1-Bromoethyl)-5-methyl-1,3-thiazol-2-amine and/or 4-Ethyl-5-(bromomethyl)-1,3-thiazole-2-amine | C-H bonds alpha to the thiazole ring are activated. |

This table describes the expected functionalization of the alkyl side chains based on established chemical principles.

Oxidative and Reductive Transformations

Oxidative Transformations: The alkyl side chains can be oxidized under strong conditions. Similar to the oxidation of alkylbenzenes, treatment with a powerful oxidizing agent like hot, acidic potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl groups to carboxylic acids. libretexts.orglibretexts.org For this compound, this reaction would be expected to convert both the ethyl and methyl groups into carboxylic acid functionalities, provided the 2-amino group is protected or stable under the harsh reaction conditions.

Reductive Transformations: The thiazole ring itself is relatively stable to catalytic hydrogenation with catalysts like platinum. pharmaguideline.com However, more aggressive reduction using Raney nickel can lead to the desulfurization and cleavage of the heterocyclic ring. pharmaguideline.com The selective reduction of the alkyl side chains without affecting the aromatic thiazole ring is challenging and would require specific catalytic systems not commonly employed for this purpose.

| Transformation | Reagents | Expected Product | Reference |

| Side-Chain Oxidation | Hot, acidic KMnO₄ | 2-Amino-1,3-thiazole-4,5-dicarboxylic acid | libretexts.orglibretexts.org |

| Ring Reduction/Cleavage | Raney Nickel | Acyclic amine (desulfurized product) | pharmaguideline.com |

This table summarizes potential oxidative and reductive transformations of the title compound and its thiazole core.

Electrophilic and Nucleophilic Reactions on the Thiazole Ring System

The reactivity of the this compound ring system is governed by the interplay of the inherent electronic properties of the thiazole heterocycle and the influence of its substituents. The thiazole ring itself is generally considered electron-deficient, which makes it resistant to electrophilic attack unless activated by electron-donating groups. ias.ac.in Conversely, the presence of the 2-amino group profoundly influences the ring's reactivity, making it significantly more susceptible to electrophilic substitution while also opening pathways for nucleophilic reactions.

Electrophilic Reactions

The exocyclic amino group at the C2 position is a powerful activating group that increases the electron density of the thiazole ring through resonance. This effect preferentially directs electrophilic attack to the C5 position. ias.ac.in For simpler analogs like 2-aminothiazole (B372263) and 2-amino-4-methylthiazole, electrophilic substitution occurs readily at this site. Reactions such as halogenation and coupling with diazonium salts proceed to yield the corresponding 5-substituted derivatives. ias.ac.in For instance, the bromination of various 4-substituted-2-aminothiazoles occurs selectively at the C5 position. nih.gov This can be achieved using chemical reagents or biocatalytically with enzymes like vanadium-dependent haloperoxidases, which use bromide salts as the bromine source under mild, aqueous conditions. nih.gov

However, in the specific case of this compound, the C5 position is already occupied by a methyl group. This substitution sterically hinders and electronically blocks the typical site of electrophilic attack. Consequently, direct electrophilic substitution on the thiazole ring's carbon framework is less favorable for this compound compared to its C5-unsubstituted counterparts.

Nucleophilic Reactions

Nucleophilic substitution reactions on the thiazole ring generally require the presence of a suitable leaving group, such as a halogen atom. Two primary strategies are employed for introducing nucleophiles to the 2-aminothiazole scaffold.

The first strategy involves the displacement of a halide from a pre-functionalized thiazole. 2-Amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile.

The second, and more common, strategy for modifying the C2 position involves the transformation of the amino group itself into a good leaving group. Through diazotization with reagents like n-butyl nitrite, the 2-amino group can be converted into a diazonium salt. This intermediate is unstable and can be readily substituted by various nucleophiles, including halides (Cl, Br, I), in a process analogous to the Sandmeyer reaction. nih.govnih.gov For example, 2-aminothiazole derivatives can be halogenated regioselectively at the C2 position using copper halides (CuX) in the presence of a nitrite source. nih.gov This provides a reliable method for synthesizing 2-halothiazoles, which can then serve as precursors for further reactions.

| Reaction Type | Substrate Example | Reagent(s) | Position of Reaction | Product Type | Reference |

|---|---|---|---|---|---|

| Electrophilic Halogenation | 2-Amino-4-phenylthiazole | Br₂ or Vanadium Haloperoxidase/KBr | C5 | 2-Amino-5-bromo-4-phenylthiazole | nih.gov |

| Electrophilic Diazo Coupling | 2-Aminothiazole | Diazonium salts | C5 | 5-(Arylazo)-2-aminothiazole | ias.ac.in |

| Nucleophilic Substitution (via Diazotization) | 2-Aminothiazole derivative | 1. n-Butyl nitrite 2. CuX (X=Cl, Br, I) | C2 | 2-Halothiazole derivative | nih.gov |

| Nucleophilic Substitution (Halide Displacement) | 2-Amino-5-halothiazole | Strong nucleophiles (e.g., amines, thiols) | C5 | 5-Substituted-2-aminothiazole |

Metal-Catalyzed Coupling Reactions Involving Thiazole Derivatives

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are extensively used for the derivatization of heterocyclic compounds, including thiazoles. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, pre-functionalized building blocks. For derivatives of this compound, this typically involves first converting the molecule into a halothiazole (e.g., at the C2 position via diazotization) or another reactive derivative, which can then participate as a coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. It is a highly versatile and widely used method for forming C-C single bonds. Halogenated 2-aminothiazole derivatives are excellent substrates for this reaction. For example, 2-amino-5-bromothiazole can be coupled with various aryl boronic acids in the presence of a Pd(0) catalyst to yield 2-amino-5-arylthiazoles. nih.govnih.gov This reaction is tolerant of many functional groups and has been applied to the synthesis of a diverse range of biologically active molecules. nih.govresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction has become a premier tool for synthesizing arylamines. 5-Bromothiazoles have been successfully used as substrates in Buchwald-Hartwig reactions, coupling with diarylamines to produce 5-(N,N-diaryl)aminothiazoles. researchgate.net This provides a direct route to introduce complex amine functionalities onto the thiazole core, which is a common strategy in medicinal chemistry. nih.gov

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. thieme-connect.com This C-C bond-forming reaction has been applied to thiazole derivatives to introduce alkenyl substituents. researchgate.net Furthermore, intramolecular versions of the Heck reaction have been developed to construct fused ring systems, such as thiazole-fused pyrrolidinones, from suitably designed precursors. rsc.org Dehydrogenative Heck reactions, which couple heteroarenes directly with alkenes via C-H activation, also represent an increasingly important, atom-economical approach. mdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction creates a C-C triple bond through the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This method is invaluable for introducing alkynyl moieties into aromatic and heteroaromatic systems. 2-Amino-5-bromothiazole derivatives have been shown to undergo Sonogashira coupling with terminal alkynes, providing a direct pathway to 5-alkynyl-2-aminothiazole structures. nih.govresearchgate.net

| Reaction Name | Bond Formed | Thiazole Substrate Example | Coupling Partner | Typical Catalyst System | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | 2-Amino-5-bromothiazole | Aryl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | C(sp²)-N | 5-Bromothiazole derivative | Diarylamine | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | researchgate.net |

| Heck Reaction | C(sp²)-C(sp²) | 5-Bromothiazole derivative | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | researchgate.net |

| Sonogashira Coupling | C(sp²)-C(sp) | 5-Bromothiazole derivative | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | nih.govresearchgate.net |

Structural Elucidation and Spectroscopic Characterization of 4 Ethyl 5 Methyl 1,3 Thiazol 2 Amine Analogs

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of 2-aminothiazole (B372263) analogs is defined by the geometry of the thiazole (B1198619) ring and the orientation of its substituents. The five-membered thiazole ring is generally planar or near-planar. nih.gov In derivatives where the thiazole ring is fused to another ring system, such as a pyrimidine, the fused system may adopt a conformation like a screw-boat to relieve steric strain. nih.gov

The bond lengths and angles within the thiazole ring are characteristic. For instance, in a thiazole ring fused to a pyrimidine, the C–S–C bond angle within the thiazole moiety is approximately 89.25 (9)°. iucr.org The exocyclic C=N bond of the 2-amino group typically exhibits partial double bond character. The substituents on the thiazole ring, such as ethyl and methyl groups, will have standard tetrahedral geometries. The conformation of larger substituents is often influenced by packing forces in the crystal, leading to specific torsion angles. For example, in a related structure, the dihedral angle between a thiazole ring and an adjacent benzene (B151609) ring was found to be 88.29 (11)°, indicating a nearly perpendicular arrangement. nih.gov In another analog, the dihedral angles between the thiazole ring and a pyrano[3,2-c]chromene ring system were 80.89 (11)° and 84.81 (11)°. researchgate.net

Table 1: Representative Bond Distances and Angles in Thiazole Analogs

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-S (in ring) | ~1.72 Å |

| Bond Length | C-N (in ring) | ~1.38 Å |

| Bond Length | C=N (in ring) | ~1.31 Å |

| Bond Length | C-C (in ring) | ~1.37 Å |

| Bond Length | C2-NH2 | ~1.34 Å |

| Bond Angle | C-S-C | ~89° |

| Bond Angle | S-C-N | ~115° |

Note: These are generalized values from various thiazole analogs; specific values may vary.

The crystal packing of 2-aminothiazole analogs is predominantly governed by a network of intermolecular hydrogen bonds. The amino group (-NH₂) is a potent hydrogen bond donor, frequently forming N-H···N or N-H···O interactions. These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. nih.govtandfonline.com For example, in the crystal of one analog, pairs of molecules are linked by N—H⋯N hydrogen bonds, forming dimers which are then connected into layers. nih.gov In other cases, N—H···O hydrogen bonds lead to the formation of supramolecular ribbons. nih.gov

Besides classical hydrogen bonds, weaker interactions such as C-H···π, π-π stacking, and contacts involving sulfur atoms (S···H, S···C, S···S) play a crucial role in stabilizing the crystal structure. iucr.orgresearchgate.net

For various thiazole derivatives, Hirshfeld analysis reveals the following significant contributions to crystal packing:

H···H contacts: Often the most abundant, typically accounting for 30-45% of the surface, reflecting the hydrogen-rich exterior of the molecules. nih.govnih.gov

Heteroatom···H contacts (O···H, N···H, S···H): These represent hydrogen bonding interactions and are significant contributors. For example, O···H/H···O contacts can contribute around 17%, N···H/H···N around 6-13%, and S···H/H···S up to 15%. iucr.orgnih.govnih.gov

C···H/H···C contacts: These van der Waals interactions can also be substantial, contributing around 8-18%. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure of organic compounds in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

The 1H-NMR spectrum of 4-Ethyl-5-methyl-1,3-thiazol-2-amine would show characteristic signals for the protons of the ethyl and methyl groups, as well as the amino protons. The high aromaticity of the thiazole ring influences the chemical shifts of nearby protons. nih.gov

-NH₂ Protons: The amino protons typically appear as a broad singlet. In DMSO-d₆, this signal can be found in the range of δ 6.8-7.2 ppm and is exchangeable with D₂O. rsc.org

Ethyl Group Protons: The ethyl group at the C4 position will exhibit a quartet for the methylene (B1212753) protons (-CH₂-) around δ 2.7 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm, with a typical coupling constant (J) of ~7.5 Hz. rsc.org

Methyl Group Protons: The methyl group at the C5 position will appear as a singlet around δ 2.2-2.4 ppm. rsc.org

The 13C-NMR spectrum provides insight into the carbon framework.

Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are diagnostic. The C2 carbon, attached to two heteroatoms (N and S) and the amino group, is the most deshielded, appearing around δ 165-169 ppm. rsc.orgasianpubs.org The C4 and C5 carbons, substituted with the ethyl and methyl groups, would resonate in the aromatic region, typically with C4 appearing around δ 145-150 ppm and C5 around δ 110-125 ppm. rsc.org

Alkyl Group Carbons: The carbons of the ethyl group would appear at approximately δ 21 ppm (-CH₂-) and δ 15-17 ppm (-CH₃). rsc.org The methyl group at C5 would show a signal around δ 15 ppm. rsc.org

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Group | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| -NH₂ | ~7.0 (br s) | N/A |

| C4-CH₂CH₃ | ~2.7 (q) | ~21 |

| C4-CH₂CH₃ | ~1.2 (t) | ~16 |

| C5-CH₃ | ~2.3 (s) | ~15 |

| C2 (Thiazole) | N/A | ~168 |

| C4 (Thiazole) | N/A | ~148 |

Note: Values are estimates based on data from analogous structures and may vary depending on the solvent and other experimental conditions. rsc.orgrsc.org

While 1D NMR spectra provide essential information, 2D NMR techniques are often necessary for unambiguous assignment of all signals, especially in more complex analogs.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link the proton signal of the C5-methyl group to its corresponding carbon signal and similarly connect the methylene and methyl protons of the ethyl group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons (like C2, C4, and C5 of the thiazole ring). For instance, the protons of the C5-methyl group would show correlations to both C5 and C4, while the methylene protons of the ethyl group would correlate to C4, C5, and their own methyl carbon.

Together, these 2D NMR experiments provide a complete and verified map of the molecular structure in solution. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy, including IR and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

The IR spectrum of 2-aminothiazole analogs displays several characteristic absorption bands:

N-H Stretching: The amino group typically shows two distinct bands in the region of 3300-3450 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. rsc.orgiucr.org

C-H Stretching: Aromatic C-H stretching (if a proton is on the ring) appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appears just below 3000 cm⁻¹ (e.g., 2918-2980 cm⁻¹). rsc.orgresearchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are strongly coupled and appear as a series of bands in the 1500-1650 cm⁻¹ region. rsc.orgiucr.org

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600-1640 cm⁻¹.

C-N Stretching: The stretching of the exocyclic C-N bond and ring C-N bonds contributes to absorptions in the 1100-1350 cm⁻¹ range. rsc.org

S-C=N Vibration: A characteristic band for the thiazole ring, often referred to as the "thiazole band," can be found in the 700-850 cm⁻¹ region. rsc.org

Table 3: Key IR Absorption Bands for 2-Aminothiazole Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3450 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N / C=C Ring Stretch | 1500 - 1650 |

| N-H Bend (Scissoring) | 1600 - 1640 |

| C-N Stretch | 1100 - 1350 |

Note: These are characteristic ranges compiled from literature on various thiazole analogs. rsc.orgiucr.org

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds involving heavier atoms like sulfur, although it is less commonly reported for routine characterization. researchgate.net Together, IR and Raman spectra offer a comprehensive vibrational profile essential for the identification and structural analysis of this compound and its analogs.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of novel compounds, providing essential information about the molecular weight and fragmentation pathways of ionized molecules. For this compound and its analogs, electron ionization mass spectrometry (EI-MS) reveals characteristic patterns that are instrumental in confirming their chemical structures.

Thiazole derivatives typically exhibit abundant molecular ion peaks in their mass spectra, which is a testament to the relative stability of the thiazole ring under electron impact rsc.org. For the parent compound, this compound (C₆H₁₀N₂S), the molecular ion [M]⁺• is expected at a mass-to-charge ratio (m/z) corresponding to its exact mass of 142.056 Da nih.gov. The presence of a sulfur atom also gives rise to a characteristic isotopic peak at M+2, with an intensity of approximately 4.4% relative to the molecular ion, which aids in identifying sulfur-containing compounds sapub.org.

The fragmentation of this compound and its analogs is dictated by the substituents on the thiazole core. The primary fragmentation pathways involve the cleavage of the alkyl substituents and the rupture of the heterocyclic ring itself.

A significant fragmentation route for this compound involves the benzylic-like cleavage of the ethyl group. The loss of a methyl radical (•CH₃) from the molecular ion results in a stable cation at m/z 127. This is a common fragmentation pattern for compounds bearing an ethyl substituent on an aromatic ring.

Further fragmentation can occur through the cleavage of the thiazole ring. The fragmentation of the thiazole nucleus can proceed through various pathways, often leading to characteristic ions that confirm the presence of the ring structure rsc.orgasianpubs.org. Common losses from the ring include neutral molecules such as hydrogen cyanide (HCN). For instance, the fragmentation of 2-aminothiazole derivatives can involve the loss of NH₂CN or CH=C=S moieties researchgate.net. The presence of the thiazole ring can also be indicated by the appearance of fragment ions at m/z 84 and m/z 83 asianpubs.org.

The table below summarizes the expected key ions in the mass spectrum of this compound and two of its structural analogs.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data

| Compound Name | Molecular Formula | Molecular Weight (Da) | [M]⁺• (m/z) | Key Fragment Ions (m/z) and Proposed Lost Neutral/Radical Species |

| This compound | C₆H₁₀N₂S | 142.22 | 142 | 127 ([M-CH₃]⁺), 115 ([M-HCN]⁺•), 99 ([M-CH₃-CO]⁺) |

| 4,5-Dimethyl-1,3-thiazol-2-amine | C₅H₈N₂S | 128.19 | 128 | 113 ([M-CH₃]⁺), 101 ([M-HCN]⁺•), 86 ([M-CH₂=C=O]⁺•) |

| 4-Propyl-5-methyl-1,3-thiazol-2-amine | C₇H₁₂N₂S | 156.25 | 156 | 127 ([M-C₂H₅]⁺), 129 ([M-HCN]⁺•), 113 ([M-C₂H₅-CH₂]⁺) |

Computational and Theoretical Investigations of 4 Ethyl 5 Methyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of molecular properties from first principles. Density Functional Theory (DFT) is a particularly prominent method, balancing computational cost and accuracy, making it ideal for studying molecules of this size. Theoretical studies on related thiazole (B1198619) structures frequently employ DFT methods, such as the B3LYP functional with basis sets like 6-311++G(d,p), to achieve reliable results. researchgate.netresearchgate.netepu.edu.iq

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest potential energy. For 4-Ethyl-5-methyl-1,3-thiazol-2-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles. Such calculations would confirm the near-planar geometry of the thiazole ring, a characteristic feature of this heterocyclic system. The analysis also provides insights into the spatial orientation of the ethyl and methyl substituents relative to the ring.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. Parameters such as dipole moment and atomic charges (e.g., Mulliken charges) can be calculated to identify the polarity of the molecule and locate electron-rich and electron-deficient regions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical values based on DFT calculations performed on analogous thiazole structures. The exact values for the title compound would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S1—C2 | ~1.76 |

| C2—N3 | ~1.31 | |

| N3—C4 | ~1.39 | |

| C4—C5 | ~1.37 | |

| C5—S1 | ~1.72 | |

| C2—N(amine) | ~1.36 | |

| **Bond Angles (°) ** | C5—S1—C2 | ~90.0 |

| S1—C2—N3 | ~115.5 | |

| C2—N3—C4 | ~110.0 | |

| N3—C4—C5 | ~115.0 | |

| C4—C5—S1 | ~109.5 |

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. materialsciencejournal.org A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comnih.gov These descriptors provide a quantitative framework for predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index helps to measure a molecule's ability to accept electrons. materialsciencejournal.org

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, twisting), a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular functional groups. researchgate.netresearchgate.net For this compound, this analysis would help identify characteristic peaks for the N-H stretching of the amine group, C=N and C-S stretching within the thiazole ring, and various C-H vibrations of the ethyl and methyl groups.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Frequencies are typically scaled to correct for systematic errors in DFT calculations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Thiazole Ring (C=N) | Stretching | 1600 - 1650 |

| Thiazole Ring (C-S) | Stretching | 650 - 750 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Amine (N-H) | Scissoring/Bending | 1590 - 1650 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve placing the molecule into the active site of a specific protein target.

The simulation yields a binding score, which estimates the binding free energy, and reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds (e.g., involving the amine group), hydrophobic interactions (from the ethyl and methyl groups), and π-π stacking if the receptor site contains aromatic residues. niscair.res.inresearchgate.net Identifying these key interactions provides a rational basis for designing more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for a training set of molecules with known activities. tandfonline.comnih.gov

For a series of 2-aminothiazole (B372263) derivatives including this compound, a QSAR model could identify which structural features are most important for a specific biological effect. For example, the model might reveal that lipophilicity (related to the ethyl group) and the presence of a hydrogen bond donor (the amine group) are critical for activity. Such models are valuable for predicting the activity of untested compounds and for guiding the synthesis of new molecules with improved properties. tandfonline.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment. nih.gov

Biological Activity Profiles of 4 Ethyl 5 Methyl 1,3 Thiazol 2 Amine Derivatives Excluding Clinical Trials, Dosage, Safety, Adverse Effects

Antimicrobial Activities of Thiazole-Based Compounds

The thiazole (B1198619) ring is a core component of many compounds that exhibit a wide range of antimicrobial properties. Derivatives of 2-aminothiazole (B372263), in particular, have been the subject of extensive research for their potential to combat bacterial and fungal infections.

Antibacterial Spectrum and Modes of Action

Thiazole derivatives have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial action of these compounds is often attributed to their ability to interfere with essential cellular processes.

A series of novel 2-phenylamino-thiazole derivatives have been synthesized and shown to possess antimicrobial properties. mdpi.com Similarly, trisubstituted thiazole compounds have been investigated, though they are less commonly reported than their 2,4-disubstituted counterparts. nih.gov The antibacterial efficacy of newly synthesized imidazotriazole-incorporated thiazoles was tested against a variety of microbiological species, with some derivatives showing greater activity than the standard drug amphotericin B against Staphylococcus epidermidis, potentially due to the presence of the imidazotriazole ring. mdpi.com

Substituted phenylthiazol-2-amine derivatives have also shown potential antibacterial activity comparable to norfloxacin. mdpi.com Furthermore, some thiazole-based chalcones have exhibited antibacterial properties superior to ampicillin and, in some instances, streptomycin. mdpi.com The antimicrobial activity of certain thiazole derivatives is thought to be linked to their lipophilicity, which allows them to integrate into microbial cell membranes. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Imidazotriazole-thiazoles | Staphylococcus epidermidis | Exceeded activity of amphotericin B | mdpi.com |

| Phenylthiazol-2-amine derivatives | Various | Comparable to norfloxacin | mdpi.com |

| Thiazole-based chalcones | Various | Better than ampicillin and streptomycin | mdpi.com |

| Indole-thiazole derivatives | S. aureus, S. Typhimurium | MIC ranging from 0.06–1.88 mg/mL | mdpi.com |

Antifungal Efficacy and Cellular Targets

Thiazole derivatives have also emerged as promising candidates for antifungal drug development. Their mechanism of action often involves the disruption of fungal cell integrity and key metabolic pathways.

One study identified a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C), which demonstrated high-efficiency, broad-spectrum, and specific activities against pathogenic fungi, with minimum inhibitory concentrations (MICs) ranging from 0.0625 to 4 μg/ml in vitro. frontiersin.org This compound was also shown to inhibit the biofilm formation of Candida albicans and increase the survival rate of Galleria mellonella in an in vivo fungal infection model. frontiersin.org The antifungal activity of 31C is linked to its ability to induce oxidative damage in C. albicans by increasing reactive oxygen species (ROS), leading to DNA damage and cellular death. frontiersin.org

The antifungal potential of thiazole derivatives is further highlighted by research on pyridine-thiazole hydrazide compounds, which showed antifungal activity comparable to fluconazole and nystatin against several fungi, including C. albicans. nih.gov The thiazole ring is considered crucial for the antifungal effectiveness of these molecules. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Cellular Target/Mechanism | Reference |

|---|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic fungi | 0.0625-4 μg/ml | Induction of oxidative damage via ROS | frontiersin.org |

| Pyridine-thiazole hydrazides | Candida albicans | Comparable to fluconazole and nystatin | Not specified | nih.gov |

| Trisubstituted 2-amino-4,5-diarylthiazole | Candida albicans | MIC80 = 9 μM (for 5a8) | Not specified | nih.gov |

Anti-inflammatory Potential and Associated Biochemical Pathways

Thiazole derivatives have been investigated for their anti-inflammatory properties, with many compounds demonstrating the ability to modulate key inflammatory pathways. The primary mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory response.

A series of 4-Benzyl-1,3-thiazole derivatives were synthesized and screened for anti-inflammatory activity, with some compounds showing significant effects. tandfonline.com The design of these molecules was based on the structure of Darbufelone, a known dual inhibitor of COX and LOX pathways. tandfonline.com

In another study, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b), were evaluated for their effects on COX isoforms. nih.gov Compound 6a was found to be a non-selective COX-1/COX-2 inhibitor, while compound 6b was a selective COX-2 inhibitor. nih.gov Both compounds demonstrated anti-inflammatory activity in a dorsal air pouch model of inflammation. nih.gov

Antiviral Properties and Inhibition Mechanisms

The antiviral potential of thiazole derivatives has been explored against a range of viruses. These compounds can interfere with viral replication and entry into host cells through various mechanisms.

A series of novel aminothiazoles were synthesized and evaluated for their antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com Several compounds demonstrated significant antiviral activity, with some showing efficacy comparable to or greater than the standard drugs oseltamivir and amantadine. mdpi.com

Thiazolide compounds, such as nitazoxanide, have shown broad-spectrum activity against several viruses, including hepatitis B and C, influenza A, and SARS-CoV-2. liverpool.ac.uk However, their therapeutic use is often limited by poor physicochemical properties, such as low absorption and rapid metabolism. liverpool.ac.uk Research is ongoing to develop thiazolide prodrugs and salts with improved pharmacokinetic profiles. liverpool.ac.uk

Anticancer Activities and Molecular Targets in Cellular Models

Thiazole-containing compounds have shown significant promise as anticancer agents, with several derivatives exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins that are crucial for cancer cell growth and survival.

A novel series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were prepared and evaluated for their in vitro anticancer activity against HCT-116, HT-29, and HepG2 cell lines. nih.gov Several compounds showed significant growth inhibition, with some exhibiting IC50 values in the low micromolar range, comparable or superior to the reference drugs harmine and cisplatin. nih.gov The anticancer action of the most active compounds in HCT-116 cells was suggested to be apoptosis mediated through the Bcl-2 family. nih.gov

Other studies have reported on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives that displayed moderate anticancer activity against A-549, Bel7402, and HCT-8 cell lines. researchgate.net Additionally, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. mdpi.com

Table 3: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Molecular Target/Mechanism | Reference |

|---|---|---|---|---|

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HCT-116, HT-29, HepG2 | 3.16 - 9.86 μM | Apoptosis via Bcl-2 family | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate activity | Not specified | researchgate.net |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Various | Weak to medium activity | Not specified | mdpi.compensoft.net |

Enzyme Inhibition Studies and Structure-Activity Relationships

The biological activities of thiazole derivatives are often rooted in their ability to inhibit specific enzymes. Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds influences their inhibitory potency and selectivity.

A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and screened for their inhibitory activity on Rho-associated kinases (ROCK), which are important targets in various diseases. semanticscholar.org The results showed that these derivatives displayed ROCK II inhibitory activities, with the most potent compound having an IC50 value of 20 nM. semanticscholar.org SAR investigation indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. semanticscholar.org

In the context of anti-inflammatory activity, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized as direct 5-LOX inhibitors. nih.gov SAR studies revealed that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was the most potent LOX inhibitor in this series, with an IC50 of 127 nM. nih.gov

Furthermore, 2-aminothiazole-based inhibitors of neuronal nitric oxide synthase (nNOS) have been synthesized. However, these were found to be less potent than their aminopyridine counterparts, suggesting that the smaller size of the 2-aminothiazole ring may result in less favorable hydrophobic interactions within the enzyme's active site. nih.gov

Neuroprotective and Central Nervous System-Related Activities (Mechanistic Focus)

Derivatives of the 2-aminothiazole scaffold have demonstrated significant potential in modulating central nervous system (CNS) activity, with research pointing towards various neuroprotective mechanisms.

One notable derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), has been investigated for its neuroprotective effects against amyloid beta (Aβ)-induced oxidative stress, a key pathological feature of Alzheimer's disease. nih.gov In studies using a mouse hippocampus model, KHG26693 was found to significantly reduce the Aβ-induced increase in inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov The compound also mitigated oxidative damage by decreasing the formation of malondialdehyde (a marker of lipid peroxidation), protein oxidation, and the generation of reactive oxygen species (ROS). nih.gov This was associated with a reduction in the level of inducible nitric oxide synthase (iNOS). nih.gov

The mechanistic action of KHG26693 involves the modulation of endogenous antioxidant pathways. It was shown to suppress Aβ-induced oxidative stress by impacting glutathione peroxidase, catalase, and glutathione (GSH) levels. nih.gov Furthermore, treatment with KHG26693 led to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), suggesting that its protective effects are mediated, at least in part, by maintaining redox balance through the Nrf2/HO-1 signaling pathway. nih.gov The compound also attenuated the expression of matrix metalloproteinase-2 (MMP-2) and cytosolic phospholipase A2 (cPLA2), which are involved in neuroinflammatory processes. nih.gov

Other thiazole derivatives, specifically thiazole-carboxamides, have been identified as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are crucial for excitatory neurotransmission, and their overactivation can lead to excitotoxicity and neuronal damage. mdpi.com By modulating AMPA receptor kinetics, particularly by enhancing deactivation rates, these compounds can reduce excessive neuronal excitation, representing a potential neuroprotective strategy. mdpi.com

Additionally, various thiazole-bearing analogues have been evaluated for anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating a broader potential for CNS modulation. mdpi.com For instance, certain thiazole-linked (arylalkyl) azoles provided significant protection in both seizure models. mdpi.com

Antioxidant Mechanisms and Radical Scavenging Capabilities

The thiazole nucleus is a core component of various derivatives that exhibit potent antioxidant and radical scavenging activities. These properties are often attributed to the ring's ability to donate electrons and stabilize free radicals. The antioxidant mechanisms have been explored through several in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), hydroxyl (•OH), and superoxide radical scavenging.

A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated notable hydroxyl radical scavenging capabilities. nih.gov The efficiency of these compounds is influenced by the nature of the substituents on the aldehyde-derived part of the molecule. Specifically, compounds with electron-donating groups on the aromatic ring showed enhanced activity. nih.govresearchgate.net

| Compound | Substituent (R) | IC₅₀ (µg/mL) |

|---|---|---|

| 6a | 4-OH-C₆H₄ | 17.9 |

| 6e | 4-OCH₃-C₆H₄ | 18.0 |

| 6c | 2-OH-C₆H₄ | 19.5 |

| 6h | 4-Cl-C₆H₄ | 35.4 |

| 6i | 2-NO₂-C₆H₄ | 40.2 |

| 6j | 4-NO₂-C₆H₄ | 43.2 |

| BHA (Standard) | - | 15.3 |

Data sourced from Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. nih.gov

Similarly, a study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs revealed significant DPPH and ABTS+ radical scavenging activities. mdpi.com The presence and position of hydroxyl and methoxy groups on the benzylidene moiety were critical for the antioxidant efficacy. Compound 8 , with a 3,4-dihydroxyl substitution, was the most potent DPPH radical scavenger in the series. mdpi.com

| Compound | Substituent | DPPH Scavenging (%) at 500 µM | ABTS Scavenging (%) at 100 µM |

|---|---|---|---|

| 5 | 3-Methoxy-4-hydroxy | 62 | 98 |

| 7 | 3-Ethoxy-4-hydroxy | 61 | 98 |

| 8 | 3,4-Dihydroxy | 77 | 99 |

| 10 | 2,4-Dihydroxy | 51 | 99 |

| 13 | 3,5-Dimethoxy-4-hydroxy | 51 | 99 |

| 14 | 3,5-Di-tert-butyl-4-hydroxy | 68 | 99 |

| Vitamin C (Control) | - | 90 | - |

| Trolox (Control) | - | - | 99 |

Data sourced from Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. mdpi.com

Further studies on other series, such as 2,4-dichlorothiazolyl thiazolidine-2,4-dione derivatives, have also confirmed the strong DPPH radical scavenging capacity of these compounds. researchgate.net The mechanism is generally based on the ability of these molecules to donate a hydrogen atom to the stable DPPH radical. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Analogs

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and associated moieties. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for their neuroprotective and antioxidant activities.

For Neuroprotective and CNS Activity: In the context of anticonvulsant activity, SAR analysis of thiazole derivatives has shown that substitutions on a phenyl ring attached to the thiazole core are important. mdpi.com For example, para-halogen substitutions were found to be favorable for the activity. mdpi.com Furthermore, bulky substitutions such as methyl and adamantyl groups also conferred significant anticonvulsant effects. mdpi.com For thiazole-carboxamide derivatives acting as AMPA receptor modulators, the presence of specific methoxy groups on phenyl rings attached to the core structure was found to significantly increase binding efficiency and inhibitory potency. mdpi.com The compound TC-2, featuring a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group, was the most potent inhibitor in its series, suggesting that increased hydrophobic interactions and electron density enhance receptor engagement. mdpi.com

For Antioxidant Activity: SAR studies on antioxidant 2-aminothiazole derivatives consistently highlight the importance of electron-donating groups. In a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, compounds bearing hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring (compounds 6a , 6e , 6c ) exhibited the most significant radical scavenging potential. nih.govresearchgate.net Conversely, derivatives with electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) (compounds 6h , 6i , 6j ) showed considerably lower activity. nih.gov This indicates that the ability to donate a hydrogen atom or an electron is a key determinant of antioxidant capacity in this class of compounds.

Similarly, for (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs, the presence of phenolic hydroxyl groups on the benzylidene ring was crucial for high radical-scavenging efficacy. mdpi.com Compounds with 3-alkoxy-4-hydroxy (compounds 5 and 7 ) or 3,4-dihydroxy (compound 8 ) substitutions showed strong activity, whereas the exchange of a hydroxyl for a methoxy group diminished the scavenging ability. mdpi.com The conjugation of electrons across the structure is believed to stabilize the resulting radical after neutralizing an external radical species. semanticscholar.org

These SAR findings are critical for the rational design of new, more potent 2-aminothiazole derivatives with specific biological activities.

Advanced Research Applications of 4 Ethyl 5 Methyl 1,3 Thiazol 2 Amine and Its Analogs

Applications in Medicinal Chemistry and Drug Discovery Platforms

The 2-aminothiazole (B372263) core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific substitutions of an ethyl group at the 4-position and a methyl group at the 5-position in 4-Ethyl-5-methyl-1,3-thiazol-2-amine provide a unique chemical entity with potential for diverse biological activities.

Role as Lead Compounds and Pharmacophoric Scaffolds

The 2-aminothiazole framework is a well-established pharmacophore, and derivatives of this scaffold have been extensively investigated as lead compounds in drug discovery programs. These compounds have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov The versatility of the 2-aminothiazole nucleus allows for structural modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Analogs of this compound have been explored for their potential as lead compounds for various therapeutic targets. For instance, the development of Rho-associated kinase (ROCK) inhibitors, which are promising for the treatment of cardiovascular diseases, has utilized the 4-aryl-thiazole-2-amine scaffold. semanticscholar.org The structural features of these compounds, including the substitution pattern on the thiazole (B1198619) ring, play a crucial role in their inhibitory activity.

The following table summarizes the role of some 2-aminothiazole analogs as lead compounds:

| Compound Class | Therapeutic Target | Key Findings |

| 4-Aryl-thiazole-2-amines | Rho-associated kinase (ROCK) | The substitution pattern on the aryl group and modifications at the 5-position of the thiazole ring significantly influence inhibitory potency. semanticscholar.org |

| 2-Aminothiazole derivatives | Anticancer agents | The 2-aminothiazole scaffold is a key component of several anticancer drugs, and its derivatives exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines. |

| Substituted 2-aminothiazoles | Antimicrobial agents | Derivatives of 2-aminothiazole have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains. tandfonline.com |

Design of Enzyme Modulators and Receptor Ligands

The 2-aminothiazole moiety is a key structural element in the design of various enzyme inhibitors and receptor ligands. The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, provide crucial points of interaction with biological macromolecules.

Derivatives of 2-aminothiazole have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov While a 2-aminothiazole-based inhibitor was found to be less potent than its aminopyridine counterpart, the study provided valuable insights into the structural requirements for nNOS inhibition. nih.gov

In the realm of receptor ligands, analogs of this compound have been investigated for their affinity and selectivity for various receptors. For example, 4-phenyl thiazol-2-amine derivatives have been studied as potential anti-breast cancer agents targeting the estrogen receptor-α (ER-α). rjeid.com

The table below presents examples of enzyme and receptor modulation by 2-aminothiazole analogs:

| Compound Analog | Target | Biological Activity |

| 2-Aminothiazole-based compounds | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition of nNOS activity, though with lower potency compared to aminopyridine-based inhibitors. nih.gov |

| 4-Aryl-5-aminomethyl-thiazole-2-amines | Rho-associated kinase II (ROCK II) | Potent inhibition of ROCK II, with IC50 values in the nanomolar range. semanticscholar.org |

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-α (ER-α) | Potential to act as anti-breast cancer agents by binding to the ER-α. rjeid.com |

| Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate | Cyclin-dependent kinase 9 (CDK9) | Potential as a kinase inhibitor, targeting CDK9. |

Potential in Agrochemical Sciences

The biological activity of thiazole derivatives extends beyond medicinal applications into the realm of agrochemical sciences. The 2-aminothiazole scaffold has been explored for the development of novel herbicides and pesticides.

Herbicidal Compound Development

Substituted 2-aminothiazole derivatives have shown promise as herbicidal agents. A study on N-substituted 2-aminobenzothiazoles revealed their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, a key mechanism for herbicidal action. nih.gov This suggests that analogs of this compound could be investigated for similar properties. Furthermore, thiazole derivatives are utilized as building blocks in the synthesis of agrochemicals, including herbicides. chemimpex.com

Research into novel isothiocyanates with a substituted pyrazole (B372694) moiety has also demonstrated significant herbicidal activity against various weeds. mdpi.com Given the structural similarities, this opens avenues for exploring isothiocyanate derivatives of this compound.

Pesticidal Agent Exploration

The 2-aminothiazole core is a versatile scaffold for the development of pesticidal agents. nih.gov A variety of synthetic 2-aminothiazole-based compounds have been associated with pesticidal activities. mdpi.com The synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives have demonstrated their potential as pesticidal agents. nih.gov Additionally, the discovery of novel N-pyridylpyrazole thiazole derivatives as insecticide leads highlights the potential of this chemical class in crop protection. mdpi.com

Utility in Materials Science and Chemical Industry

The applications of this compound and its analogs extend to materials science and the chemical industry, where the unique properties of the thiazole ring are harnessed for various purposes.

Thiazole derivatives have been investigated for their role in the development of advanced materials. For instance, certain thiazole-containing compounds can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. chemimpex.com This suggests a potential application for this compound or its derivatives as monomers or additives in polymer synthesis.

In the chemical industry, 2-aminothiazole derivatives serve as important intermediates in the synthesis of a variety of products, including dyes and biocides. researchgate.net The reactivity of the amino group and the thiazole ring allows for a wide range of chemical transformations, making these compounds valuable building blocks for more complex molecules. The use of 2-amino-4,5-dimethylthiazole hydrobromide in cosmetic formulations as a skin conditioning agent further illustrates the diverse industrial applications of this class of compounds. deascal.com

Precursors for Functional Materials and Polymers

The 2-aminothiazole moiety is a valuable precursor for the synthesis of functional polymers and materials due to its inherent thermal stability, conductivity, and reactive nature. mdpi.comrsc.org The presence of sulfur and nitrogen atoms in the heterocyclic ring imparts unique electronic characteristics that can be harnessed in the final polymer. mdpi.com Scientists incorporate these thiazole units into polymer backbones to create materials with specific optical, electronic, or thermal properties.

One major approach is the chemical oxidative polymerization of 2-aminothiazole monomers. Using oxidants like copper chloride, poly(2-aminothiazole)s (PATs) can be synthesized. mdpi.com Research has focused on optimizing reaction conditions—such as temperature, time, and oxidant-to-monomer ratio—to maximize polymer yield and enhance material properties like thermal stability. mdpi.com These thiazole-containing polymers are investigated for applications as conducting materials and as adsorbents for heavy metal ions, owing to the high density of sulfur- and nitrogen-rich subgroups that can chelate metals. mdpi.comresearchgate.net

Another strategy involves multicomponent polymerization, where thiazole derivatives are integrated into complex conjugated polymer chains. For instance, fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units have been constructed. rsc.org These materials exhibit excellent solubility and desirable low energy bands, making them suitable for applications in organic electronics. rsc.org The versatility of the 2-aminothiazole precursor allows for the creation of a diverse range of polymers through various synthetic routes, including polymer-supported synthesis where the thiazole unit is built upon a solid support. rsc.org

| Thiazole Precursor | Polymer Type | Key Properties / Applications | Reference |

|---|---|---|---|

| 2-Aminothiazole (AT) | Poly(2-aminothiazole) (PAT) | Conducting polymer, high thermal stability, adsorbent for heavy metal ions (Au(III), Hg(II)). | mdpi.comresearchgate.net |

| [6,6′-bibenzothiazole]-2,2′-diamine | Fused Heterocyclic Conjugated Polymer | Contains imidazo[2,1-b]thiazole units; outstanding solubility, high molecular weight, low energy bands. | rsc.org |

| (Z)-4-(2-(benzo[d] thiazol-2yl) hydrazinyl)-4-oxobut-2-enoic acid | Carrier Polymer | Designed for covalent attachment of various drug molecules (e.g., cephalexin, amoxicillin). | researchgate.net |

Ligands in Coordination Chemistry and Catalysis

The 2-aminothiazole structure is an effective ligand in coordination chemistry. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, can act as donor sites, allowing the molecule to bind to metal centers and form stable coordination complexes. uq.edu.au This chelating ability has been exploited to develop novel catalysts and materials with interesting magnetic and electronic properties. fabad.org.trresearchgate.net

Thiazole derivatives form complexes with a wide range of transition metals, including vanadium, chromium, iron, cobalt, nickel, copper, and zinc. royalsocietypublishing.org The geometry of these metal complexes is typically octahedral or square-pyramidal, with the thiazole ligand coordinating through the ring nitrogen and the nitrogen of the azomethine group (in the case of Schiff base derivatives). royalsocietypublishing.orgnih.gov This coordination to a metal ion often enhances the biological and chemical properties of the ligand. royalsocietypublishing.org

In the field of catalysis, metal-thiazole complexes are particularly significant. fabad.org.tr Chiral bidentate phosphine (B1218219) 1,3-thiazole ligands have been used to synthesize iridium (Ir) complexes that function as highly effective catalysts in homogeneous asymmetric hydrogenation reactions. researchgate.net These catalysts can achieve excellent enantioselectivity in the hydrogenation of challenging substrates like aryl alkenes. researchgate.net The ability to tune the electronic and steric properties of the thiazole ligand by modifying its substituents allows for the fine-tuning of the catalyst's activity and selectivity. researchgate.net This makes 2-aminothiazole analogs valuable components in the design of sophisticated catalytic systems for asymmetric synthesis.

| Metal Center | Thiazole Ligand Type | Complex Geometry | Application | Reference |

|---|---|---|---|---|

| Iridium (Ir) | Chiral bidentate phosphine 1,3-thiazoles | Not specified | Catalyst for homogeneous asymmetric hydrogenation of aryl alkenes. | researchgate.net |

| VO(IV) | Aminothiazole-derived Schiff base | Square-pyramidal | Antioxidant and antimicrobial agent studies. | royalsocietypublishing.org |

| Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Aminothiazole-derived Schiff base | Octahedral | Antioxidant and antimicrobial agent studies. | royalsocietypublishing.org |

| Copper (Cu), Cobalt (Co), Zinc (Zn) | 2-Aminothiazole | Not specified | Fundamental coordination studies; binding sites are primarily N atoms. | uq.edu.au |

Analytical Chemistry Applications (e.g., derivatization for detection)

In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), the detection of analytes often requires them to possess a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). researchgate.netcreative-proteomics.com Compounds like this compound, which may have weak UV absorbance, can be chemically modified in a process called derivatization to enhance their detectability. researchgate.net

The primary exocyclic amine group of 2-aminothiazoles is an ideal target for derivatization. researchgate.net This process involves reacting the amine with a derivatizing reagent to attach a tag that is highly responsive to a specific detector. actascientific.com This pre-column derivatization is performed before the sample is injected into the HPLC system. actascientific.com The resulting derivative is not only more easily detected, often at much lower concentrations, but may also have improved chromatographic properties. researchgate.net

A modern approach involves biocatalytic derivatization. For example, a vanadium-dependent brominase enzyme can be used for the selective bromination of the 2-aminothiazole ring under mild, aqueous conditions. nih.gov The resulting brominated thiazole is a versatile intermediate that can be readily used in downstream applications like Suzuki-Miyaura cross-coupling reactions for further functionalization, all of which can be monitored analytically. nih.gov This enzymatic method avoids harsh chemical reagents and allows for the derivatization of complex molecules, such as antibiotics containing a 2-aminothiazole core, without needing to protect other reactive groups. nih.gov

| Derivatization Technique / Reagent | Target Functional Group | Purpose / Detection Method | Reference |

|---|---|---|---|

| Biocatalytic Bromination (using Brominase) | Electron-rich sites on the thiazole ring | Creates a reactive handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura). | nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Adds a fluorescent tag for sensitive HPLC-Fluorescence detection. | creative-proteomics.comnih.gov |

| o-Phthalaldehyde (OPA) with a thiol | Primary amines | Forms a fluorescent isoindole derivative for HPLC-Fluorescence detection. | actascientific.comnih.gov |

| Dansyl Chloride | Primary and secondary amines, phenols | Adds a fluorescent tag for HPLC-Fluorescence detection. | actascientific.com |

Q & A

Q. What are the standard synthetic routes for 4-ethyl-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization reactions using thiourea derivatives and α-haloketones. For example:

- Step 1: React 2-bromo-3-pentanone with thiourea in ethanol under reflux (80–90°C, 6–8 hours) to form the thiazole core .

- Step 2: Purify via recrystallization (ethanol/water mixture) .

- Optimization: Adjust molar ratios (1:1.2 for thiourea:haloketone) and use catalytic acetic acid to enhance cyclization efficiency .

Q. Table 1: Synthetic Conditions and Yields

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea + 2-bromo-3-pentanone | Ethanol | 80–90 | 6–8 | 65–75 |

| Thiourea + 2-chloro-3-pentanone | Methanol | 70–75 | 8–10 | 55–60 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- 1H-NMR: Key signals include:

- δ 1.2–1.4 (triplet, 3H, –CH2CH3)

- δ 2.4 (singlet, 3H, –CH3)

- δ 6.8 (broad singlet, 2H, –NH2) .

- IR: Stretching at 3350–3400 cm⁻¹ (–NH2) and 1600–1650 cm⁻¹ (C=N) .

- Mass Spec: Molecular ion peak at m/z 169 (M⁺) with fragmentation at m/z 124 (loss of –CH2CH3) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Methodological Answer:

- Test Strains: Gram-positive (Bacillus subtilis, Staphylococcus aureus), Gram-negative (Escherichia coli), and fungi (Candida albicans) .

- Protocol: Use agar diffusion (10–50 µg/mL compound in DMSO). Measure inhibition zones after 24–48 hours .

Q. Table 2: Example Antimicrobial Activity

| Organism | Inhibition Zone (mm) at 50 µg/mL | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 12–14 | 25–30 |

| Candida albicans | 8–10 | >50 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Modification Sites:

- Example: 4-Isopropyl-5-chloro-1,3-thiazol-2-amine showed 2x higher activity against S. aureus compared to the parent compound .

Q. What computational strategies are effective for predicting binding modes of this compound to microbial targets?

Methodological Answer:

- Docking Software: Use AutoDock Vina or Schrödinger Suite with S. aureus dihydrofolate reductase (DHFR) as a target (PDB: 3SRW) .

- Key Interactions: Hydrogen bonding with Thr121 and hydrophobic contacts with Val31 .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., CLSI guidelines) and verify compound purity (>95% via HPLC) .

- Data Analysis: Use multivariate statistics (ANOVA) to account for variability in microbial strains or growth conditions .

Q. What crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

- X-ray Diffraction: Crystallize in ethanol, and analyze using SHELX software. Key parameters:

- Space group: P1̄

- Bond angles: C–S–C ≈ 88.5° (thiazole ring) .

Q. How do mechanistic studies elucidate the antifungal action of this compound?

Methodological Answer:

- Target Identification: Use C. albicans knockout libraries to identify gene targets (e.g., ERG11 for ergosterol biosynthesis) .

- Metabolic Profiling: LC-MS analysis of sterol intermediates after treatment shows accumulation of lanosterol, indicating ERG11 inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.